molecular formula C16H27N3O2 B7639119 2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide

2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide

Cat. No. B7639119
M. Wt: 293.40 g/mol
InChI Key: GCKMUOFTZATGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the diazepane family, which is known for its ability to interact with the central nervous system and produce a range of effects. In 2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide.

Mechanism of Action

The mechanism of action of 2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide involves its ability to interact with the GABA receptor in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. When this compound binds to the GABA receptor, it enhances the activity of GABA, leading to a range of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to interact with the GABA receptor in the brain. These effects can include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. In addition, this compound has been shown to have analgesic properties, making it potentially useful in pain management.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide in lab experiments is its ability to produce a range of effects related to its interaction with the GABA receptor. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapies that target this receptor. However, one limitation of this compound is its potential for producing sedation and other effects that may confound experimental results.

Future Directions

There are several future directions for research on 2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide. One area of interest is its potential for use in pain management, as it has been shown to have analgesic properties. Another area of interest is its potential for use in the treatment of anxiety disorders, as it has been shown to have anxiolytic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications.

Synthesis Methods

The synthesis method for 2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide involves several steps. The starting material is bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is reacted with methylamine to form the corresponding imide. This imide is then reduced with lithium aluminum hydride to produce the bicyclic amine. The amine is then reacted with N-methylacetyl chloride to give the final product.

Scientific Research Applications

2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its ability to interact with the central nervous system and produce a range of effects. Studies have shown that this compound can act as a GABA receptor agonist, which means it can enhance the activity of the neurotransmitter GABA in the brain. This can lead to a range of effects, including sedation, anxiolysis, and muscle relaxation.

properties

IUPAC Name

2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-17-15(20)11-18-5-2-6-19(8-7-18)16(21)14-10-12-3-4-13(14)9-12/h12-14H,2-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMUOFTZATGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCCN(CC1)C(=O)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.